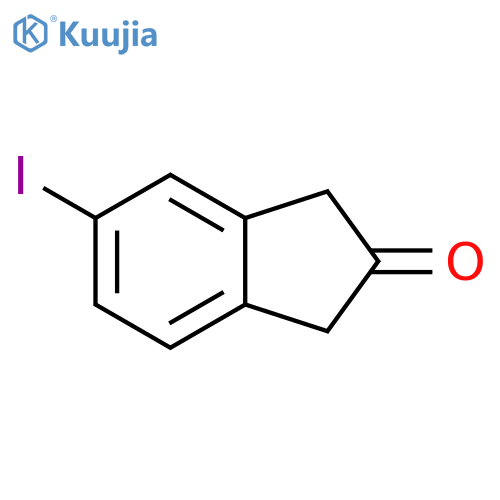

Cas no 1187983-92-1 (5-Iodo-1H-inden-2(3H)-one)

5-Iodo-1H-inden-2(3H)-one 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-1H-inden-2(3H)-one

- 5-IODO-2-INDANONE

- DTXSID40698420

- DB-349984

- 1187983-92-1

- SCHEMBL22547325

- 5-Iodo-1,3-dihydro-2H-inden-2-one

- 5-iodo-1,3-dihydroinden-2-one

-

- MDL: MFCD09744100

- インチ: InChI=1S/C9H7IO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2

- InChIKey: AITSMACANUSMNM-UHFFFAOYSA-N

- ほほえんだ: C1=C2CC(=O)CC2=CC(=C1)I

計算された属性

- せいみつぶんしりょう: 257.95416g/mol

- どういたいしつりょう: 257.95416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 17.1Ų

5-Iodo-1H-inden-2(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A079000508-1g |

5-Iodo-1H-inden-2(3H)-one |

1187983-92-1 | 95% | 1g |

$681.12 | 2023-09-04 | |

| Chemenu | CM182736-1g |

5-iodo-1,3-dihydro-2H-inden-2-one |

1187983-92-1 | 95% | 1g |

$611 | 2023-11-23 | |

| Crysdot LLC | CD12174998-1g |

5-Iodo-1H-inden-2(3H)-one |

1187983-92-1 | 95+% | 1g |

$648 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759604-5g |

5-Iodo-1,3-dihydro-2h-inden-2-one |

1187983-92-1 | 95% | 5g |

¥10941.00 | 2024-08-09 | |

| Cooke Chemical | BD0021748-5g |

5-Iodo-1H-inden-2(3H)-one |

1187983-92-1 | 95+% | 5g |

RMB 5714.40 | 2025-02-21 |

5-Iodo-1H-inden-2(3H)-one 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

5. Book reviews

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

5-Iodo-1H-inden-2(3H)-oneに関する追加情報

Professional Introduction to 5-Iodo-1H-inden-2(3H)-one (CAS No: 1187983-92-1)

5-Iodo-1H-inden-2(3H)-one, identified by its Chemical Abstracts Service (CAS) number 1187983-92-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the class of indeno[1,2-b]furan derivatives, characterized by a unique structural framework that combines an indene core with a furan ring system. The presence of an iodine substituent at the 5-position enhances its utility as a versatile intermediate in synthetic chemistry, particularly in cross-coupling reactions and medicinal chemistry applications.

The structural motif of 5-Iodo-1H-inden-2(3H)-one makes it an intriguing candidate for further exploration in drug discovery. The indeno[1,2-b]furan scaffold is known for its stability and reactivity, which can be modulated through functional group transformations. The iodine atom serves as a handle for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the construction of more complex molecular architectures. These reactions are pivotal in the synthesis of biologically active compounds, including potential therapeutic agents.

In recent years, 5-Iodo-1H-inden-2(3H)-one has been utilized in the development of novel pharmaceuticals due to its ability to serve as a precursor for various bioactive molecules. For instance, researchers have explored its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The indeno[1,2-b]furan core is often found in compounds that exhibit inhibitory activity against specific enzymes by binding to their active sites. The iodine substituent facilitates further derivatization, allowing chemists to fine-tune the pharmacophoric features of the molecule.

Moreover, 5-Iodo-1H-inden-2(3H)-one has found relevance in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of the indeno[1,2-b]furan structure contributes to its electronic properties, making it suitable for applications in optoelectronic devices. Researchers have investigated its potential as a building block for developing high-performance polymers and small-molecule emitters. The iodine atom can also be leveraged to introduce additional functionalities that enhance device performance.

The synthesis of 5-Iodo-1H-inden-2(3H)-one typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of 2-hydroxybenzaldehyde with an appropriate alkene derivative followed by cyclization and subsequent iodination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Recent studies have focused on optimizing reaction conditions to improve yield and purity while minimizing side reactions.

In academic research, 5-Iodo-1H-inden-2(3H)-one has been employed as a key intermediate in exploring new synthetic pathways. For example, researchers have demonstrated its use in constructing complex fused heterocycles through intramolecular cyclization reactions. These studies not only contribute to the fundamental understanding of organic chemistry but also provide valuable insights for designing novel synthetic strategies. The compound's versatility has been highlighted in several publications, showcasing its importance as a chemical building block.

The pharmacological potential of 5-Iodo-1H-inden-2(3H)-one has been further investigated through computational modeling and experimental studies. Virtual screening techniques have been used to identify potential drug candidates derived from this scaffold by predicting their binding affinity to biological targets. Experimental validation has confirmed the efficacy of certain derivatives in inhibiting disease-causing enzymes and receptors. These findings underscore the significance of 5-Iodo-1H-inden-2(3H)-one as a lead compound in medicinal chemistry.

Industrial applications of 5-Iodo-1H-inden-2(3H)-one are expanding beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for synthesizing intermediates used in crop protection agents and advanced materials. Companies are investing in large-scale production to meet growing demand from various sectors. The compound's stability under different conditions enhances its suitability for industrial processes, ensuring consistent quality and performance.

Future research directions for 5-Iodo-1H-inden-2(3H)-one include exploring new synthetic routes and expanding its applications in drug discovery and materials science. Innovations in catalytic systems may enable more efficient transformations, reducing costs and environmental impact. Additionally, interdisciplinary approaches combining organic chemistry with computational biology could unlock new therapeutic possibilities derived from this versatile scaffold.

1187983-92-1 (5-Iodo-1H-inden-2(3H)-one) 関連製品

- 239783-48-3(6-Iodo-2-tetralone)

- 1489550-67-5(ethyl 2-(3,3,3-trifluoropropyl)aminoacetate)

- 2138132-76-8(2-{3-[(Methylamino)oxy]-1,1-dioxo-1lambda6-thiolan-3-yl}acetic acid)

- 2490196-50-2(10H-Phenoxazine, 1,9-dibromo-)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 2680823-26-9(benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate)

- 2229642-46-8(3-(4-chloro-1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine)

- 926252-17-7(4-Oxo-4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}butanoic acid)

- 2679927-65-0(ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)

- 1806746-16-6(Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)